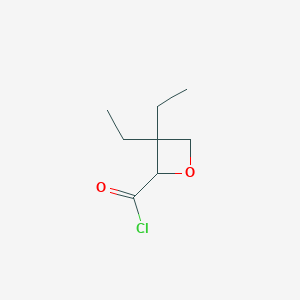

3,3-Diethyloxetane-2-carbonyl chloride

説明

特性

CAS番号 |

127565-53-1 |

|---|---|

分子式 |

C8H13ClO2 |

分子量 |

176.64 g/mol |

IUPAC名 |

3,3-diethyloxetane-2-carbonyl chloride |

InChI |

InChI=1S/C8H13ClO2/c1-3-8(4-2)5-11-6(8)7(9)10/h6H,3-5H2,1-2H3 |

InChIキー |

GVAAWHJQMBVKRX-UHFFFAOYSA-N |

SMILES |

CCC1(COC1C(=O)Cl)CC |

正規SMILES |

CCC1(COC1C(=O)Cl)CC |

同義語 |

2-Oxetanecarbonyl chloride, 3,3-diethyl- (9CI) |

製品の起源 |

United States |

類似化合物との比較

Structural and Functional Group Analysis

The following table compares key structural and functional attributes of 3,3-diethyloxetane-2-carbonyl chloride with analogs:

Research and Industrial Relevance

- Pharmaceuticals : Oxetane derivatives are increasingly used to replace metabolically labile groups (e.g., tert-butyl) in drug candidates. The diethyl substitution in this compound could further modulate lipophilicity and binding affinity .

- Agrochemicals : Isoxazole and thiophene carbonyl chlorides are intermediates in herbicides and insecticides. The oxetane variant may offer improved environmental persistence or selectivity .

準備方法

Carboxylic Acid Precursor Activation

The synthesis of 3,3-diethyloxetane-2-carbonyl chloride universally begins with its carboxylic acid precursor, 3,3-diethyloxetane-2-carboxylic acid. Activation of the carboxylic acid group via chlorinating agents such as phosgene (COCl₂), thionyl chloride (SOCl₂), or oxalyl chloride (C₂O₂Cl₂) is the most direct route. Phosgene-based methods dominate industrial-scale production due to their cost-effectiveness and high atom economy, though safety protocols for phosgene handling are stringent.

Catalytic Adduct Systems for Phosgene Reactions

A breakthrough in carbonyl chloride synthesis involves the use of stationary-phase catalytic adducts composed of phosgene and N,N-disubstituted formamides, as detailed in US5245063A. For 3,3-diethyloxetane-2-carboxylic acid, this method entails:

-

Catalyst Preparation : Diethylformamide (DEF) reacts with phosgene to form a stable adduct, which is packed into a tubular reactor.

-

Continuous Flow Conditions : The carboxylic acid and phosgene are introduced equimolarly (1:1 molar ratio) at 60–80°C under atmospheric pressure, ensuring laminar flow through the catalyst bed.

-

Reaction Monitoring : Conductivity probes (11–14 mS/cm) and iodine color numbers (<30) validate reaction progress and product purity.

This approach achieves yields exceeding 97% with minimal phosgene residue in off-gases (<1.0%), addressing environmental and safety concerns.

Comparative Analysis of Chlorinating Agents

Phosgene vs. Thionyl Chloride: Yield and Byproduct Profiles

| Chlorinating Agent | Temperature (°C) | Solvent System | Yield (%) | Byproducts |

|---|---|---|---|---|

| Phosgene + DEF | 60–80 | Neat | 97.5 | HCl, CO₂ |

| Thionyl Chloride | Reflux (70–80) | DCM/THF | 85–90 | SO₂, HCl |

| Oxalyl Chloride | 25–40 | DMF | 75–80 | CO, CO₂ |

Phosgene-DEF systems outperform thionyl chloride in yield and byproduct management, though the latter remains viable for small-scale syntheses requiring milder conditions.

Reaction Optimization and Kinetic Considerations

Temperature and Pressure Effects

Elevating temperatures beyond 80°C risks oxetane ring degradation, as evidenced by increased iodine color numbers (indicative of unsaturated impurities). Optimal results occur at 60°C under atmospheric pressure, balancing reaction rate and ring stability. Subatmospheric pressures (0.1–0.5 bar) marginally improve phosgene utilization but complicate reactor design.

Solvent-Cosolvent Interactions

The EP0003683B1 patent highlights the role of dipolar aprotic cosolvents (e.g., dimethylacetamide) in stabilizing reactive intermediates during dehydrochlorination. For oxetane carbonyl chlorides, blending hexane with 10–20% dimethylacetamide enhances phase separation and reduces emulsification during workup.

Purification and Quality Control

Distillation vs. Phase Separation

Crude this compound typically undergoes fractional distillation (bp 90–95°C at 15 mmHg) to remove residual DEF or phosgene. However, the patent method’s high purity (iodine color number <30) often permits direct phase separation after cooling to 25°C, bypassing energy-intensive distillation.

Analytical Validation

-

Iodine Color Number : Measures unsaturated impurities; values <30 indicate pharmaceutical-grade purity.

-

Conductivity Testing : Ensures complete phosgene consumption (target: <14 mS/cm).

-

¹H/¹³C NMR : Confirms structural integrity, with characteristic shifts at δ 4.5–5.0 ppm (oxetane O–CH₂) and δ 170–175 ppm (carbonyl chloride) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。